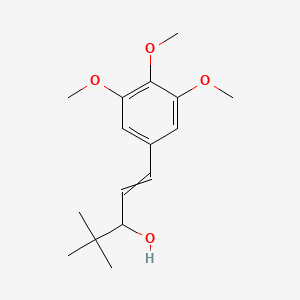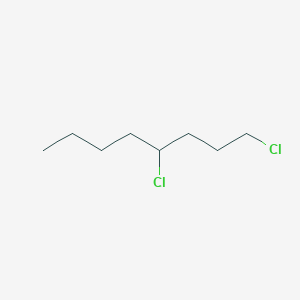
1,4-Dichlorooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichlorooctane is an organic compound with the molecular formula C8H16Cl2. It is a member of the chloroalkane family, characterized by the presence of chlorine atoms attached to an alkane chain. This compound is a colorless liquid with a mild odor and is primarily used in organic synthesis and industrial applications.
Méthodes De Préparation
1,4-Dichlorooctane can be synthesized through various methods, including:
Halogenation of Alkanes: One common method involves the halogenation of octane using chlorine gas in the presence of ultraviolet light or a radical initiator. This process results in the substitution of hydrogen atoms with chlorine atoms at the 1 and 4 positions of the octane chain.
Industrial Production: Industrially, this compound can be produced by the chlorination of octane in a controlled environment, ensuring the selective substitution at the desired positions. This method often involves the use of catalysts to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
1,4-Dichlorooctane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols. For example, treatment with sodium hydroxide can yield 1,4-octanediol.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide can result in the formation of 1,4-octadiene.
Oxidation and Reduction: While less common, this compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Applications De Recherche Scientifique
1,4-Dichlorooctane has several applications in scientific research and industry:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Material Science: It is employed in the production of specialty polymers and materials with specific properties.
Environmental Studies: Research has explored its use in the remediation of emerging contaminants, particularly in the adsorption of pollutants using functionalized carbon nanotubes.
Mécanisme D'action
The mechanism of action of 1,4-dichlorooctane primarily involves its reactivity as a chloroalkane. The chlorine atoms in the molecule make it susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used.
Comparaison Avec Des Composés Similaires
1,4-Dichlorooctane can be compared with other similar compounds such as:
1,4-Dichlorobutane: Both compounds are chloroalkanes, but 1,4-dichlorobutane has a shorter carbon chain. This difference in chain length affects their physical properties and reactivity.
1,2-Dichlorooctane: This isomer has chlorine atoms at the 1 and 2 positions, leading to different reactivity and applications.
1,8-Dichlorooctane: Another isomer with chlorine atoms at the 1 and 8 positions, used in different synthetic applications.
This compound’s unique position of chlorine atoms makes it particularly useful in specific synthetic routes and applications, distinguishing it from its isomers and other chloroalkanes.
Propriétés
Numéro CAS |
56375-92-9 |
|---|---|
Formule moléculaire |
C8H16Cl2 |
Poids moléculaire |
183.12 g/mol |
Nom IUPAC |
1,4-dichlorooctane |
InChI |
InChI=1S/C8H16Cl2/c1-2-3-5-8(10)6-4-7-9/h8H,2-7H2,1H3 |
Clé InChI |
MZMYAXREHSQDRT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


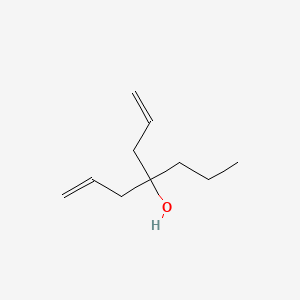
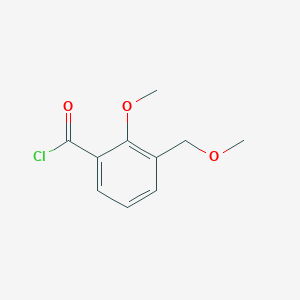

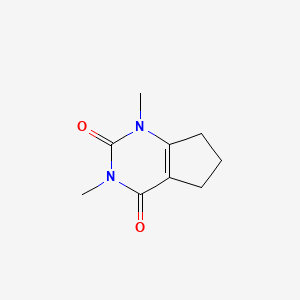
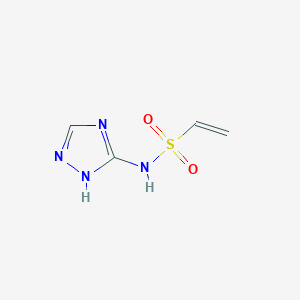

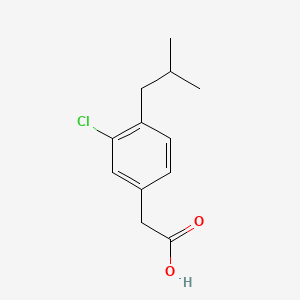
![3-Azabicyclo[3.1.0]hexane-2-carboxamide,3-methyl-,[1R-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B13799646.png)
![1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone](/img/structure/B13799649.png)
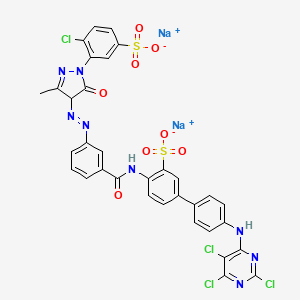
![N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea](/img/structure/B13799655.png)
![1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13799661.png)
![2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B13799666.png)
